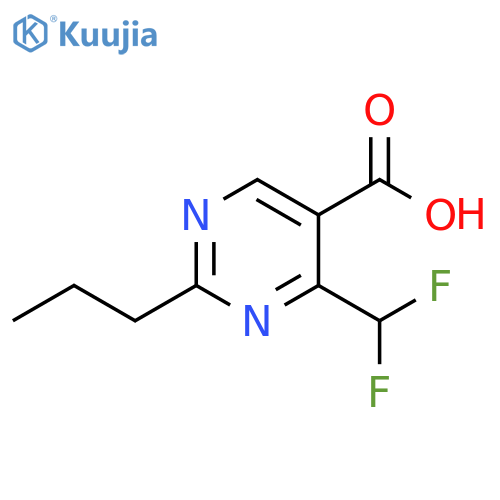Cas no 1344101-95-6 (5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-)

1344101-95-6 structure
商品名:5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-
CAS番号:1344101-95-6
MF:C9H10F2N2O2
メガワット:216.184709072113
CID:5274251
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-
- 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
-
- インチ: 1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15)
- InChIKey: ZDROZYOGIZAJLY-UHFFFAOYSA-N
- ほほえんだ: C1(CCC)=NC=C(C(O)=O)C(C(F)F)=N1
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685471-0.05g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.05g |
$851.0 | 2023-03-10 | ||
| Enamine | EN300-685471-0.1g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.1g |
$892.0 | 2023-03-10 | ||
| Enamine | EN300-685471-1.0g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-685471-2.5g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 2.5g |
$1988.0 | 2023-03-10 | ||
| Enamine | EN300-685471-0.5g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.5g |
$974.0 | 2023-03-10 | ||
| Enamine | EN300-685471-10.0g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 10.0g |
$4360.0 | 2023-03-10 | ||
| Enamine | EN300-685471-5.0g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 5.0g |
$2940.0 | 2023-03-10 | ||
| Enamine | EN300-685471-0.25g |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
1344101-95-6 | 0.25g |
$933.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl- 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
1344101-95-6 (5-Pyrimidinecarboxylic acid, 4-(difluoromethyl)-2-propyl-) 関連製品
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
